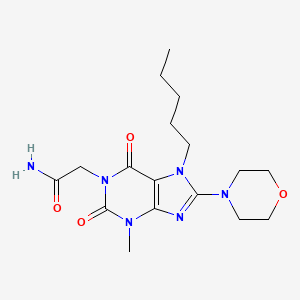

![molecular formula C24H26N2O2S B2762004 1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223791-72-7](/img/structure/B2762004.png)

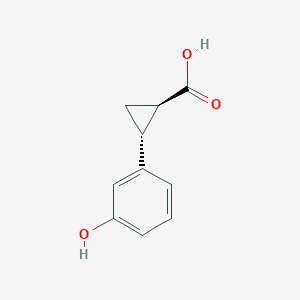

1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione, also known as DMU-212, is a novel compound that has been synthesized and studied for its potential therapeutic applications.

Scientific Research Applications

Synthetic Methods and Chemical Reactions

The synthesis of spiro compounds, including derivatives similar to 1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione, often involves [3+2] cycloaddition reactions. For instance, Chiaroni et al. (2000) discussed the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives via a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones, showcasing the method's applicability in crafting spiro compounds with significant structural similarities (Chiaroni et al., 2000).

Catalytic Functions and Chemical Properties

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) catalysis, as discussed by Larrivée-Aboussafy et al. (2010), highlights the role of catalysis in the amidation of acyl imidazoles. This process emphasizes the utility of such compounds in facilitating chemical reactions, which could be relevant to the synthesis and functionalization of spiro compounds (Larrivée-Aboussafy et al., 2010).

Potential Pharmaceutical Applications

Spiro compounds have garnered interest in pharmaceutical research due to their complex and unique structures, which can interact with biological targets in novel ways. For example, Reilly et al. (2019) explored the development of dopamine D3 receptor (D3R) ligands based on diazaspiro scaffolds. Their work aimed to reduce ligand promiscuity across aminergic G-protein-coupled receptors, highlighting the therapeutic potential of spiro compounds in neuroscience (Reilly et al., 2019).

Antifilarial Activity

The exploration of spiro compounds extends to antiparasitic applications as well. Naim et al. (1994) tested alpha-anilinobenzyl cyanides and 2-methoxycarbonylamino-1-phenylimidazoles, including a spiro compound, for their micro- and macrofilaricidal activity against filarial worms, demonstrating the potential of spiro compounds in developing new antiparasitic agents (Naim et al., 1994).

properties

IUPAC Name |

(4-methoxyphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2S/c1-17-8-7-9-19(16-17)21-23(29)26(24(25-21)14-5-3-4-6-15-24)22(27)18-10-12-20(28-2)13-11-18/h7-13,16H,3-6,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLMBOLYLVLZHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3(CCCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2761922.png)

![5-Chloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B2761931.png)

![N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2761932.png)

![Methyl 2-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate;hydrochloride](/img/structure/B2761935.png)

![N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2761936.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2761938.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2761944.png)